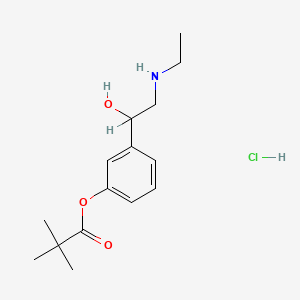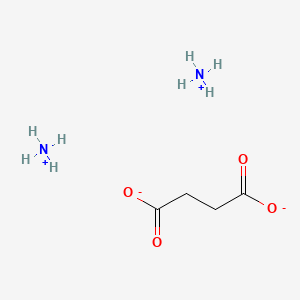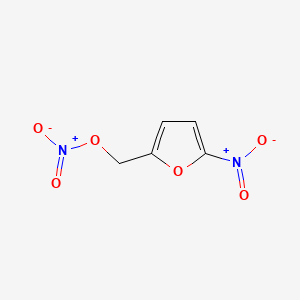
Isopentenyl pyrophosphate
Vue d'ensemble
Description
Il joue un rôle crucial en tant qu'intermédiaire dans la voie classique de la réductase HMG-CoA (communément appelée voie du mévalonate) et dans la voie MEP non mévalonate de la biosynthèse des précurseurs isoprénoïdes . Le pyrophosphate d'isopentényle est essentiel à la biosynthèse des terpènes et des terpénoïdes, qui sont des composants essentiels dans divers processus biologiques .
Méthodes De Préparation
Le pyrophosphate d'isopentényle peut être synthétisé via deux voies principales : la voie du mévalonate et la voie MEP non mévalonate . Dans la voie du mévalonate, le pyrophosphate d'isopentényle est formé à partir de l'acétyl-CoA par une série de réactions enzymatiques . La voie MEP non mévalonate, présente dans de nombreuses bactéries, protozoaires apicomplexes et plastides des plantes supérieures, forme le pyrophosphate d'isopentényle à partir du pyrophosphate de (E)-4-hydroxy-3-méthyl-but-2-ényle par l'enzyme HMB-PP réductase .
Analyse Des Réactions Chimiques
Le pyrophosphate d'isopentényle subit diverses réactions chimiques, notamment :
Isomérisation : Il est isomérisé en pyrophosphate de diméthylallyle par l'enzyme isomérase du pyrophosphate d'isopentényle.
Oxydation et acétylation : Ces réactions sont impliquées dans la post-modification des précurseurs terpénoïdes.
Applications de la recherche scientifique
Le pyrophosphate d'isopentényle a de nombreuses applications dans la recherche scientifique :
Mécanisme d'action
Le pyrophosphate d'isopentényle exerce ses effets grâce à son rôle de précurseur dans la biosynthèse des terpénoïdes. Il est isomérisé en pyrophosphate de diméthylallyle, qui subit ensuite une série de réactions de condensation pour former divers précurseurs terpénoïdes . Ces précurseurs sont ensuite modifiés par cyclisation, oxydation et acétylation pour produire une large gamme de terpénoïdes . Les cibles moléculaires et les voies impliquées comprennent des enzymes telles que l'isomérase du pyrophosphate d'isopentényle et la HMB-PP réductase .
Applications De Recherche Scientifique
Isopentenyl pyrophosphate has numerous applications in scientific research:
Mécanisme D'action
Isopentenyl pyrophosphate exerts its effects through its role as a precursor in the biosynthesis of terpenoids. It is isomerized to dimethylallyl pyrophosphate, which then undergoes a series of condensation reactions to form various terpenoid precursors . These precursors are further modified through cyclization, oxidation, and acetylation to produce a wide range of terpenoids . The molecular targets and pathways involved include enzymes such as this compound isomerase and HMB-PP reductase .
Comparaison Avec Des Composés Similaires
Le pyrophosphate d'isopentényle est similaire au pyrophosphate de diméthylallyle, car les deux sont des précurseurs isoprénoïdes impliqués dans la biosynthèse des terpénoïdes . Le pyrophosphate d'isopentényle est unique en son rôle de bloc de construction initial dans les voies du mévalonate et du MEP . D'autres composés similaires comprennent le pyrophosphate de géranyle, le pyrophosphate de farnésyle et le pyrophosphate de géranylgéranyle, qui sont formés par l'ajout successif d'unités de pyrophosphate d'isopentényle .
Propriétés
IUPAC Name |
3-methylbut-3-enyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHSROFQTUXZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCOP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861893 | |
| Record name | Isopentenyl pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isopentenyl pyrophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001347 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
358-71-4 | |
| Record name | Isopentenyl diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopentenyl pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopentenyl pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPENTENYL PYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSC8849M7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopentenyl pyrophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001347 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine](/img/structure/B1195295.png)
![5-[(4-ethylphenoxy)methyl]-N-(2-pyridinylmethyl)-2-furancarboxamide](/img/structure/B1195296.png)
![(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1195297.png)



![Ethanone,2-[(1,1-dimethyl-2-phenylethyl)methylamino]-1-(3-hydroxyphenyl)-](/img/structure/B1195308.png)







